molecular formula C11H20N2O8 B12291851 6-(3-Amino-1,2-dihydroxypropyl)-5-acetamido-2,4-dihydroxyoxane-2-carboxylic acid

6-(3-Amino-1,2-dihydroxypropyl)-5-acetamido-2,4-dihydroxyoxane-2-carboxylic acid

Cat. No.: B12291851
M. Wt: 308.29 g/mol
InChI Key: PSFLJKJWZHEYMD-UHFFFAOYSA-N
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Description

9-Amino-N-acetylneuraminic acid is a derivative of N-acetylneuraminic acid, a well-known member of the sialic acid family. Sialic acids are nine-carbon carboxylated monosaccharides that play crucial roles in various biological processes, including cellular recognition, virus invasion, and inflammation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-N-acetylneuraminic acid typically involves the modification of N-acetylneuraminic acid. One common method is the enzymatic synthesis using N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase . This two-step process involves the epimerization of N-acetyl-glucosamine to N-acetylmannosamine, followed by aldol condensation with pyruvate to form N-acetylneuraminic acid. The amino group is then introduced through a subsequent reaction.

Industrial Production Methods

Industrial production of 9-Amino-N-acetylneuraminic acid often employs biotechnological approaches, including whole-cell catalysis and de novo biosynthesis . These methods leverage the high efficiency of enzymatic reactions and the scalability of microbial fermentation processes.

Chemical Reactions Analysis

Types of Reactions

9-Amino-N-acetylneuraminic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include various derivatives of 9-Amino-N-acetylneuraminic acid, such as oxo and hydroxyl derivatives, which have distinct biological activities.

Scientific Research Applications

9-Amino-N-acetylneuraminic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Amino-N-acetylneuraminic acid is unique due to its amino group, which provides additional sites for chemical modification and enhances its potential as a therapeutic agent. Its ability to inhibit neuraminidase makes it a promising candidate for antiviral drug development .

Properties

Molecular Formula

C11H20N2O8

Molecular Weight

308.29 g/mol

IUPAC Name

5-acetamido-6-(3-amino-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C11H20N2O8/c1-4(14)13-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-12/h5-9,15-17,20H,2-3,12H2,1H3,(H,13,14)(H,18,19)

InChI Key

PSFLJKJWZHEYMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CN)O)O)(C(=O)O)O)O

Origin of Product

United States

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